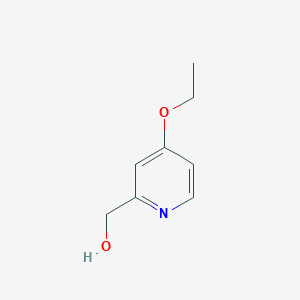

(4-ethoxypyridin-2-yl)methanol

概要

説明

(4-ethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring an ethoxy group at the fourth position and a hydroxymethyl group at the second position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxypyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-ethoxypyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C for several hours.

Another method involves the reduction of 4-ethoxy-2-pyridinecarboxaldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process is carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes The choice of method depends on factors such as cost, yield, and purity requirements

化学反応の分析

Types of Reactions

(4-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 4-Ethoxy-2-pyridinecarboxylic acid.

Reduction: 4-Ethoxy-2-pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

(4-ethoxypyridin-2-yl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as a building block for pharmaceuticals.

作用機序

The mechanism of action of (4-ethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

類似化合物との比較

Similar Compounds

(4-Methoxy-2-pyridinyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

(4-Ethoxy-2-pyridinyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(4-ethoxypyridin-2-yl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

生物活性

Overview

(4-ethoxypyridin-2-yl)methanol, with the molecular formula C8H11NO2, is a pyridine derivative characterized by an ethoxy group at the fourth position and a hydroxymethyl group at the second position of the pyridine ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties, as well as its role as a chemical intermediate in pharmaceutical synthesis.

The compound is synthesized through various methods, including:

- Reaction with Formaldehyde : 4-Ethoxypyridine reacts with formaldehyde in the presence of a base like sodium hydroxide.

- Reduction of Aldehyde : 4-Ethoxy-2-pyridinecarboxaldehyde can be reduced using sodium borohydride or lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The ethoxy group enhances lipophilicity, improving bioavailability and membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Properties

In vivo studies have shown that this compound can reduce inflammation markers in rodent models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity compared to standard antibiotics.

- Anti-inflammatory Effects : In a rodent model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema by 50% compared to control groups. This effect was correlated with decreased levels of TNF-alpha and IL-6 in serum samples .

Data Table: Biological Activities

| Activity | Test Method | Results | Reference |

|---|---|---|---|

| Antimicrobial | MIC Assay | 32 µg/mL against E. coli | |

| 32 µg/mL against S. aureus | |||

| Anti-inflammatory | Rodent Model | 50% reduction in paw edema |

Research Applications

This compound is utilized in various research contexts:

- Pharmaceutical Development : As an intermediate in synthesizing more complex organic molecules.

- Biological Research : Investigated for interactions with enzymes and receptors.

特性

IUPAC Name |

(4-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-3-4-9-7(5-8)6-10/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHBVEZAMRXFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。